molecular formula C10H13BrO3 B12353443 3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12353443
M. Wt: 261.11 g/mol
InChI Key: WPGAOAMPLROUKE-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a brominated derivative of hexahydrochromenone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the bromination of a methoxy-substituted hexahydrochromenone precursor. The reaction is carried out under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominating agents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming more complex brominated derivatives.

    Reduction: Reduction reactions may lead to the removal of the bromine atom, yielding a de-brominated product.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of brominated quinones or other oxidized derivatives.

    Reduction: Formation of de-brominated hexahydrochromenone.

    Substitution: Formation of various substituted hexahydrochromenone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The exact mechanism of action for 3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is not well-documented. brominated compounds often exert their effects through interactions with biological macromolecules, leading to alterations in cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

3-bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C10H13BrO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h5-7,9H,2-4H2,1H3

InChI Key

WPGAOAMPLROUKE-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1)OC=C(C2=O)Br

Origin of Product

United States

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